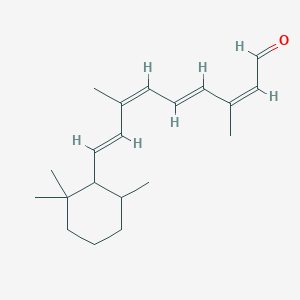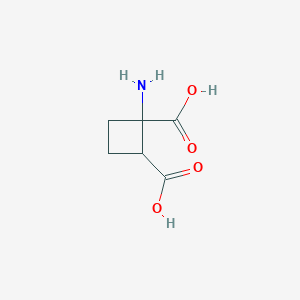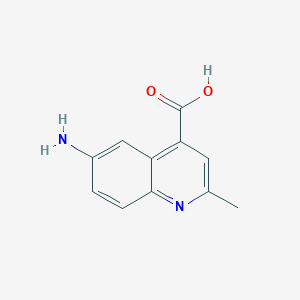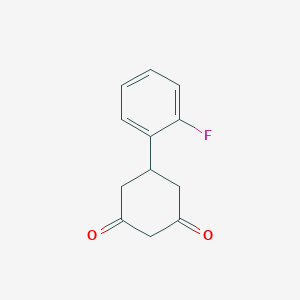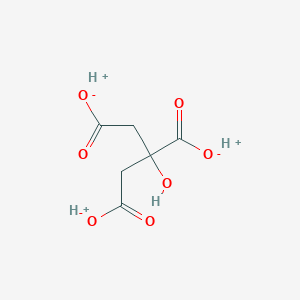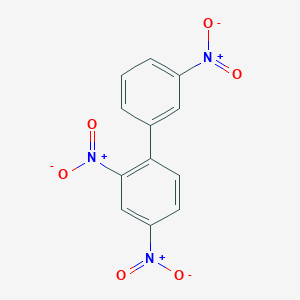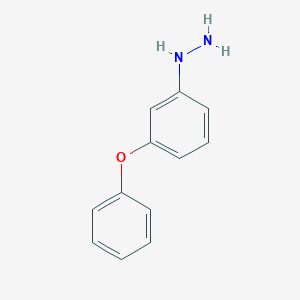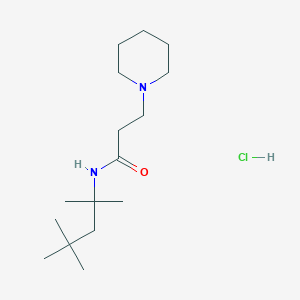![molecular formula C9H9ClO2S B012005 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one CAS No. 102645-96-5](/img/structure/B12005.png)
2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one, also known as CHME, is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one exerts its pharmacological effects by inhibiting the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one also inhibits the activity of certain receptors such as TRPV1, which is involved in pain perception.
生化学的および生理学的効果
The biochemical and physiological effects of 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one have been extensively studied. It has been shown to reduce inflammation, pain, and fever in animal models. 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. Additionally, 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has been shown to have a low toxicity profile, making it a promising candidate for drug development.
実験室実験の利点と制限
2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. Additionally, 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has a low toxicity profile, making it safe for use in animal studies. However, 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has a short half-life, which may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one. One area of interest is the development of 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one-based drugs for the treatment of various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one and its potential therapeutic targets. Finally, the optimization of the synthesis method for 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one may lead to improved yields and purity, making it a more attractive candidate for drug development.
合成法
The synthesis of 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one involves several steps, including the reaction of 2-hydroxy-4-(methylsulfanyl)phenylacetic acid with thionyl chloride to produce 2-chloro-4-(methylsulfanyl)phenylacetyl chloride. This intermediate product is then reacted with ethyl acetate in the presence of a base to yield 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one. The synthesis of 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has been optimized for high yield and purity through various modifications of the reaction conditions.
科学的研究の応用
2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has been extensively studied for its potential pharmaceutical applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has also been investigated as a potential treatment for various diseases such as cancer, diabetes, and Alzheimer's disease. Its ability to inhibit the activity of certain enzymes and receptors in the body has made it a promising candidate for drug development.
特性
CAS番号 |
102645-96-5 |
|---|---|
製品名 |
2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one |
分子式 |
C9H9ClO2S |
分子量 |
216.68 g/mol |
IUPAC名 |
2-chloro-1-(2-hydroxy-4-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO2S/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4,11H,5H2,1H3 |
InChIキー |
AHSILBUTLIOZFM-UHFFFAOYSA-N |
SMILES |
CSC1=CC(=C(C=C1)C(=O)CCl)O |
正規SMILES |
CSC1=CC(=C(C=C1)C(=O)CCl)O |
同義語 |
Ethanone, 2-chloro-1-[2-hydroxy-4-(methylthio)phenyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



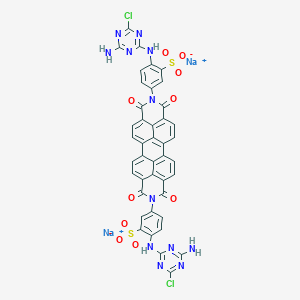

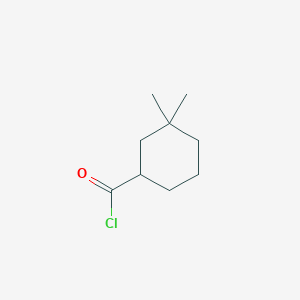
![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)
![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)
